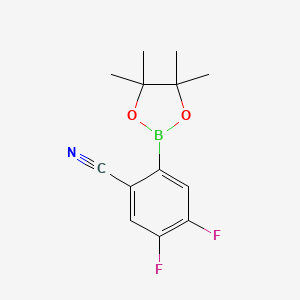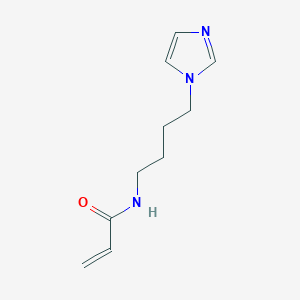![molecular formula C28H24FN5 B2448865 1-{5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-Fluorphenyl)piperazin CAS No. 477238-81-6](/img/structure/B2448865.png)
1-{5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-Fluorphenyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .
Wissenschaftliche Forschungsanwendungen
Kinase-Hemmung
Diese Verbindung hat vielversprechende Eigenschaften zur Hemmung von Kinasen gezeigt. Insbesondere hemmt sie den Rezeptor-interagierenden Proteinkinase 1 (RIPK1) mit einer Bindungsaffinität (KD) von 0,004 μM und einem enzymatischen IC50-Wert von 0,011 μM . RIPK1 ist an Zelltodwegen beteiligt, und seine Hemmung könnte Auswirkungen auf verschiedene Krankheiten haben.
Schutz vor Nekroptose
Nekroptose ist eine Form des programmierten Zelltods. Die Verbindung schützt Zellen effektiv vor Nekroptose und schwächt den nekrotischen Zelltod von vaskulären Endothelzellen, der durch Tumorzellen induziert wird, sowohl in vitro als auch in vivo . Dieser Befund deutet auf potenzielle therapeutische Anwendungen bei Erkrankungen hin, bei denen Nekroptose eine Rolle spielt, wie z. B. ischämische Schäden und entzündliche Erkrankungen.
Hemmung der Stickstoffmonoxid (NO)-Produktion
In einer Studie wurde diese Verbindung auf ihre Fähigkeit zur Hemmung der NO-Produktion untersucht. Die Ergebnisse zeigten, dass die meisten Zellen auch bei einer hohen Konzentration von 60 µM, sowohl mit als auch ohne Lipopolysaccharid (LPS)-Stimulation, lebensfähig blieben. Wichtig ist, dass die Hemmung der NO-Produktion nicht mit der Zellviabilität zusammenhing . Die Modulation des NO-Spiegels ist in verschiedenen Zusammenhängen relevant, darunter Entzündungen und Herz-Kreislauf-Erkrankungen.
Gezielte Kinase-Inhibitoren (TKIs)
Die Verbindung gehört zu einer Reihe neuer halogenierter ‘[(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’. Diese Verbindungen wurden mit hohen Ausbeuten synthetisiert und als zielgerichtete Kinase-Inhibitoren (TKIs) untersucht . Weitere Untersuchungen ihrer spezifischen Kinaseziele und potenziellen therapeutischen Anwendungen sind gerechtfertigt.
Wirkmechanismus
Target of Action
The compound, also known as “4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine”, primarily targets kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, influencing cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules . The compound has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting kinases, it disrupts signal transduction pathways that regulate cell growth and survival . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound has been found to increase the levels of proapoptotic proteins caspase-3 and Bax, and decrease the activity of the anti-apoptotic protein Bcl-2 .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and selectivity
Result of Action
The compound’s action results in molecular and cellular effects such as cell cycle arrest and apoptosis . In cancer cells, this can lead to a reduction in tumor growth and survival . The compound has been found to be cytotoxic against several cancer cell lines .
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSBMZHAZVOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
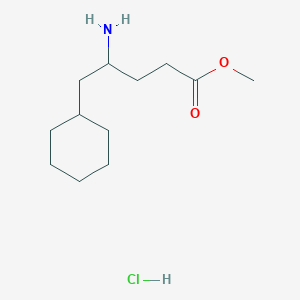
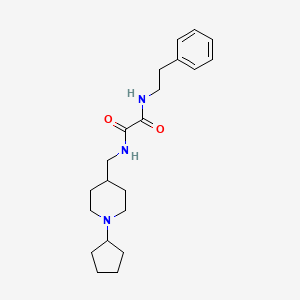

![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)
![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448788.png)

![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)
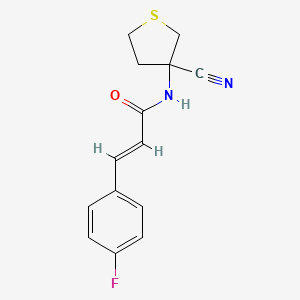
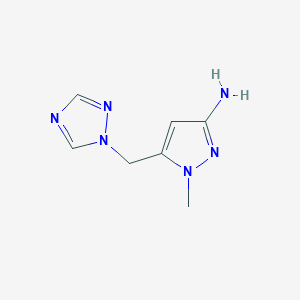
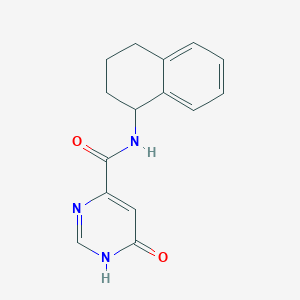
![2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide](/img/structure/B2448797.png)

